molecular formula C12H19N3O4S B2825703 ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1260920-61-3

ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B2825703
CAS RN: 1260920-61-3
M. Wt: 301.36
InChI Key: JJIJATBUQXYDAC-UHFFFAOYSA-N
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Description

Ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, also known as EPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPDC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This compound has also been shown to inhibit the production of prostaglandin E2 (PGE2), a molecule that is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new agrochemicals. However, the biochemical and physiological effects of this compound in humans are not fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

Ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential side effects, such as liver toxicity.

Future Directions

There are several future directions for research on ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, including the development of new drugs with anti-inflammatory, analgesic, and antipyretic activities, the development of new agrochemicals with antifungal and antibacterial properties, and the synthesis of novel materials with potential applications in electronic devices. Additionally, further research is needed to determine the safety and efficacy of this compound in humans and to understand its mechanism of action.

Synthesis Methods

Ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has been synthesized using several methods, including the reaction of 3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The reaction yields this compound as a white solid with a melting point of 146-148°C. Another method involves the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base, followed by esterification with ethanol.

Scientific Research Applications

Ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs. This compound has also been shown to have antifungal and antibacterial properties, making it a promising candidate for the development of new agrochemicals. Additionally, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic devices.

properties

IUPAC Name

ethyl 1,5-dimethyl-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-4-19-12(16)10-9(2)14(3)13-11(10)20(17,18)15-7-5-6-8-15/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIJATBUQXYDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1S(=O)(=O)N2CCCC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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